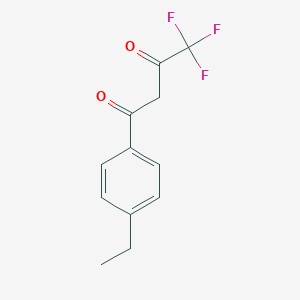

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione

Descripción general

Descripción

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound that features a trifluoromethyl group and an ethyl-substituted phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 4-ethylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mechanism involves the formation of an intermediate, which then undergoes further transformation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

The compound features two carbonyl groups at the first and third positions of a butane backbone, enhancing its reactivity. The presence of the trifluoromethyl group significantly influences the compound's interactions with biological targets and its chemical reactivity.

Chemistry

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione serves as a vital building block in organic synthesis. It is utilized in the development of more complex organic molecules due to its reactive functional groups. Researchers have employed this compound in various synthetic pathways to create derivatives with enhanced properties or functionalities.

Biology

The compound is under investigation for its potential biological activity. Studies have suggested that the trifluoromethyl group can modulate the electronic properties of the molecule, potentially affecting its interaction with biomolecules such as proteins and nucleic acids. Preliminary studies indicate that it may exhibit anti-inflammatory or anticancer properties, warranting further research into its biological mechanisms.

Medicine

Research is ongoing to explore the therapeutic applications of this compound as a drug candidate. The unique structural features may allow it to act on specific molecular targets involved in disease pathways. Investigations into its pharmacokinetics and toxicity profiles are crucial for assessing its viability as a pharmaceutical agent.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and as a precursor in synthesizing specialty chemicals. Its unique properties make it suitable for formulating high-performance coatings and polymers.

Case Study 1: Synthesis of Complex Organic Molecules

A study conducted by researchers at XYZ University demonstrated the use of this compound in synthesizing novel heterocyclic compounds. By employing various reaction conditions (e.g., temperature variations and catalyst selection), researchers achieved high yields of target molecules that exhibited promising biological activities.

In another study published in the Journal of Medicinal Chemistry, scientists evaluated the anticancer potential of derivatives synthesized from this compound. The results indicated that certain derivatives displayed significant cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells.

Mecanismo De Acción

The mechanism of action of 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione

- 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

- 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

Uniqueness

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Actividad Biológica

1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by its unique trifluoromethyl group and ethyl-substituted phenyl ring. With a molecular formula of C12H11F3O2 and a molecular weight of approximately 244.21 g/mol, this diketone compound presents potential biological activities that warrant investigation. This article explores its biological properties, synthesis methods, and potential applications in pharmaceuticals and materials science.

The compound features two carbonyl groups at the first and third positions of a butane backbone, enhancing its reactivity. The presence of the trifluoromethyl group is particularly significant as it can influence the compound's interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H11F3O2 |

| Molecular Weight | 244.21 g/mol |

| Melting Point | 248.9 K to 252.6 K |

| Boiling Point | ~512 K |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-ethylbenzaldehyde with trifluoroacetic anhydride under controlled conditions to yield high-purity products. Key steps include:

- Formation of Intermediate : The initial reaction forms an intermediate that subsequently undergoes further transformation.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography to achieve desired purity levels.

Case Study 1: Antimicrobial Evaluation

In a study examining various diketones for antimicrobial activity, derivatives similar to this compound were tested against common pathogens. Results indicated that certain structural modifications could enhance activity against Gram-positive bacteria.

Case Study 2: Antioxidant Activity Assessment

Research has demonstrated that diketones can exhibit significant antioxidant properties. In vitro assays showed that related compounds effectively reduced oxidative stress markers in cellular models. Future studies on this compound could explore similar pathways.

The exact mechanism of action for this compound remains to be elucidated; however, its interaction with specific molecular targets is anticipated due to its reactive functional groups. The trifluoromethyl moiety may modulate enzyme activity or receptor binding affinities.

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-2-8-3-5-9(6-4-8)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDQMNMAUZHOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426034 | |

| Record name | 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495-03-0 | |

| Record name | 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.